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Introduction

Stable isotopes are invaluable tools in biomedical research, offering a non-radioactive means
to trace and quantify biological processes. Nickel-62 (°2Ni) is a stable isotope of nickel that is
increasingly utilized for labeling biomolecules in a variety of applications, most notably in mass
cytometry (CyTOF).[1][2] Its distinct mass makes it an excellent reporter molecule for high-
dimensional single-cell analysis. These application notes provide detailed protocols and
guidelines for the use of ®2Ni in biomedical and biological labeling, with a focus on antibody
conjugation for mass cytometry and its application in studying cellular signaling pathways.

Key Applications of Nickel-62 Labeling

The primary application of Nickel-62 in biomedical research is as a metal tag for antibodies in
mass cytometry (CyTOF). This powerful technology allows for the simultaneous detection of
over 40 different cellular parameters at the single-cell level, providing unprecedented insights
into complex biological systems.[3][4]

Other applications include:

» Stable Isotope Tracer Studies: ®2Ni can be used to trace the absorption, distribution,
metabolism, and excretion of nickel in biological systems.[5]
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e Production of Nickel-63: 2Ni is a precursor for the production of the radioisotope Nickel-63
(®3Ni), which has applications in various research and industrial settings.

Application 1: Nickel-62 Labeling of Antibodies for
Mass Cytometry (CyTOF)

Mass cytometry utilizes antibodies tagged with heavy metal isotopes to analyze cell
populations. The unique mass of each isotope allows for clear differentiation between a
multitude of markers without the issue of spectral overlap seen in fluorescence-based
cytometry.[3]

Quantitative Data for CyTOF Panel Design with Nickel-62

Successful panel design in CyTOF requires careful consideration of the metal isotope's mass
and the abundance of the target antigen.[4] The following table summarizes key quantitative
data relevant to the use of ©2Ni.

Parameter Value/Consideration Reference

61.928 atomic mass units

Isotopic Mass [61[7]
(amu)
Natural Abundance 3.634% [61[7]
) ) >95% enriched ©2Ni is )
Purity for Labeling General practice
recommended
CyTOF Channel m/z 62 Instrument specific
Relative Signal Intensity Moderate General knowledge

) . i Minimal due to the discrete
Spillover Considerations [3]
mass

Antibody Recovery Post- )
) ) Typically >60% [8]
Conjugation

Titration Range for Staining 0.1 to 10 pg/mL [8]
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Experimental Workflow for a CyTOF Experiment

The general workflow for a mass cytometry experiment involves several key stages, from panel

design to data analysis.

Click to download full resolution via product page

A typical workflow for a mass cytometry (CyTOF) experiment.

Protocol: Antibody Conjugation with Nickel-62

This protocol is adapted from the general guidelines for metal labeling kits, such as the
Maxpar® X8 Antibody Labeling Kit.[9][10] Researchers should always refer to the specific kit
manufacturer's instructions.

Materials:
» Purified, carrier-free antibody (100 pg at >0.5 mg/mL)
e Nickel-62 (°2Ni) solution (e.g., ®2NiClz in a compatible buffer)
o Antibody labeling kit (e.g., Maxpar® X8 or similar) containing:
o Metal-chelating polymer
o Reaction buffers (L-Buffer, R-Buffer, C-Buffer, W-Buffer)
o Reducing agent (e.g., TCEP)
o Centrifugal filter units (3 kDa and 50 kDa MWCO)

e Microcentrifuge
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 Incubator or water bath at 37°C
o UV-Vis spectrophotometer (for determining antibody concentration)
Procedure:
e Polymer Loading with ®2Ni:
1. Resuspend the metal-chelating polymer in L-Buffer.

2. Add the ©2Ni solution to the polymer suspension to a final concentration of approximately
2.5 mM.

3. Incubate the mixture at 37°C for 30-40 minutes to allow for chelation.
e Antibody Reduction: This step is performed concurrently with polymer loading.
1. Add the carrier-free antibody to a 50 kDa centrifugal filter unit.
2. Add R-Buffer to the antibody and centrifuge to wash and concentrate the antibody.
3. Prepare a fresh solution of the reducing agent (TCEP) in R-Buffer.

4. Add the TCEP solution to the antibody and incubate at 37°C for 30 minutes. Do not
exceed 30 minutes.

 Purification of Loaded Polymer and Reduced Antibody:

1. Purify the %2Ni-loaded polymer using a 3 kDa centrifugal filter unit by washing with L-Buffer
and then C-Buffer.

2. Purify the reduced antibody by washing with C-Buffer in the 50 kDa filter unit.
e Conjugation:
1. Resuspend the purified 2Ni-loaded polymer in C-Buffer.

2. Transfer the resuspended polymer to the filter unit containing the purified, reduced
antibody.
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3. Gently mix by pipetting and incubate at 37°C for 90 minutes.

e Washing and Final Formulation:
1. Wash the conjugated antibody in the 50 kDa filter unit with W-Buffer four times.

2. After the final wash, recover the ¢2Ni-conjugated antibody by resuspending it in an
appropriate storage buffer (e.g., Antibody Stabilizer with 0.05% sodium azide).

e Quantification and Quality Control:
1. Determine the final antibody concentration using a UV-Vis spectrophotometer (A280).
2. Calculate the antibody recovery.
3. Store the labeled antibody at 4°C.

4. Perform antibody titration to determine the optimal staining concentration.

Troubleshooting Antibody Conjugation
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. Recommended
Problem Possible Cause . Reference
Solution
- Antibody )
T - Strictly adhere to the
precipitation due to ) )
) 30-minute reduction
over-reduction.- Hole ) ]
_ _ _ time.- Inspect filter
Low Antibody in the filter )
units before use.- [11][12]
Recovery (<60%) membrane.-
Ensure complete
Incomplete ) )
] dissolution of the
resuspension of )
N ) antibody powder.
lyophilized antibody.
- Verify the
concentration and
) quality of the ®2Ni
- Poor metal loading
stock.- Ensure the
) onto the polymer.- o
No or Low Signal on o ) ] maleimide group on
Inefficient conjugation [11]

CyTOF

of polymer to the

antibody.

the polymer has not
been hydrolyzed.-
Confirm that the
antibody was

sufficiently reduced.

High Background
Staining

- Presence of antibody
aggregates.- Non-

specific binding.

- Centrifuge the
conjugated antibody
before use to remove
aggregates.- Include a
blocking step in the General practice
staining protocol.-

Titrate the antibody to

find the optimal signal-

to-noise ratio.

Application 2: Analysis of Cellular Signaling
Pathways using ®2Ni-Labeled Antibodies

© 2025 BenchChem. All rights reserved.

6/11 Tech Support


https://cytoforum.stanford.edu/viewtopic.php?f=7&t=95
https://cytoforum.stanford.edu/viewtopic.php?f=7&t=2955
https://cytoforum.stanford.edu/viewtopic.php?f=7&t=95
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mass cytometry is a powerful tool for dissecting complex signaling networks at the single-cell
level. By using antibodies against phosphorylated proteins (phospho-specific antibodies)
labeled with distinct metal isotopes, researchers can simultaneously measure the activation
state of multiple signaling pathways in different cell populations.[1][13]

Example Signhaling Pathway: NF-kB Signaling

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is
a crucial regulator of immune responses, inflammation, and cell survival.[2][14] Dysregulation
of this pathway is implicated in various diseases, including cancer and autoimmune disorders.
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Simplified NF-kB signaling pathway with potential CyTOF targets.

Protocol: Phospho-Specific Flow Cytometry using
CyTOF

This protocol describes the general steps for analyzing protein phosphorylation in response to
a stimulus.

Materials:

e Cell suspension (e.g., PBMCs)

o Cell stimulation reagents (e.g., LPS, TNF-a)

e Cell culture medium

» Fixation and permeabilization buffers

e °2Nj-labeled anti-phospho-protein antibody (e.g., anti-p-p65)

o Other metal-labeled antibodies for cell surface markers

e Cell-ID™ Intercalator-Ir for DNA staining

e Mass cytometer (e.g., Helios™)

Procedure:

e Cell Stimulation:
1. Prepare a single-cell suspension at the desired concentration.
2. Aliquot cells into tubes or a 96-well plate.

3. Add the stimulus (e.g., LPS to activate TLR4) and incubate for the desired time (e.g., 15-
30 minutes) at 37°C. Include an unstimulated control.

o Fixation:
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1. Immediately after stimulation, fix the cells by adding a fixation buffer (e.g., 1.6%
paraformaldehyde) and incubating at room temperature.

Permeabilization:

1. Wash the fixed cells and then permeabilize them by adding a permeabilization buffer (e.g.,
ice-cold methanol) and incubating on ice.

Staining:
1. Wash the permeabilized cells.

2. Prepare a cocktail of metal-labeled antibodies, including the 2Ni-labeled anti-phospho-p65
antibody and antibodies for cell surface markers.

3. Resuspend the cells in the antibody cocktail and incubate.

DNA Staining and Final Preparation:

1. Wash the stained cells.

2. Resuspend the cells in a solution containing the iridium intercalator for DNA staining.
3. Wash the cells and resuspend them in deionized water for acquisition.

Data Acquisition and Analysis:

1. Acquire the samples on the mass cytometer.

2. Normalize the data using bead standards.

3. Gate on single, live cells.

4. |dentify cell populations based on surface marker expression.

5. Quantify the signal from the 62Ni channel to measure the level of p65 phosphorylation in
each cell population.
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Conclusion

Nickel-62 is a valuable tool for biomedical and biological labeling, particularly in the context of
high-dimensional mass cytometry. Its stable nature and unique mass allow for the sensitive and
specific detection of biomolecules in complex samples. The protocols and data presented here
provide a framework for researchers to incorporate %2Ni into their experimental designs,
enabling deeper insights into cellular biology, disease mechanisms, and the development of
novel therapeutics. As with any technique, careful optimization and adherence to established
protocols are crucial for obtaining high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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